Kinase Selectivity Profiling: Comparative PBK vs. PI3Kγ Binding
In a KinomeScan assay, a closely related imidazo[1,2‑a]pyridine‑piperidine derivative (without the pyrazine extension) exhibited an IC₅₀ of 0.014 nM against PI3Kγ, whereas the target compound's pyrazine‑bearing scaffold is claimed in patent literature to shift selectivity towards PBK [1][2]. No direct head‑to‑head data are available for CAS 2549016‑24‑0; the differentiation is inferred from class‑level SAR.
| Evidence Dimension | Kinase binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No publicly reported IC₅₀ for this compound; PBK selectivity inferred from patent SAR |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine analog without pyrazine: IC₅₀ = 0.014 nM for PI3Kγ (KinomeScan) |
| Quantified Difference | Selectivity profile shift from PI3Kγ to PBK; quantitative magnitude not determined |
| Conditions | KinomeScan assay; recombinant human kinase domains |
Why This Matters
Procurement decisions for kinase‑focused screening campaigns depend on target selectivity; the pyrazine extension is predicted to redirect inhibition from PI3Kγ to PBK, a non‑interchangeable pharmacological property.
- [1] BindingDB entry BDBM50358204 (CHEMBL1922094). Affinity data for imidazo[1,2-a]pyridine derivative. IC₅₀ = 0.014 nM for p110γ. View Source
- [2] WO2011002772A1. Imidazopyridine derivatives and PBK inhibitors containing the same. WIPO (PCT), 2010. View Source
